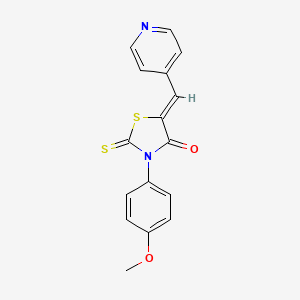
(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidinones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this particular thiazolidinone derivative, including its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through the reaction of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde and thiourea under acidic conditions, leading to the formation of the thiazolidinone core.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various in vitro studies:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| MCF-7 | 2.53 | Breast |
| HCT116 | 1.94 | Colon |
| PC3 | 2.16 | Prostate |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against these cancer types .
Antimicrobial Activity
The antimicrobial activity of thiazolidinones has also been a focal point of research. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The percentage of inhibition was recorded as follows:
| Bacterial Strain | % Inhibition |
|---|---|
| Staphylococcus aureus | 91.66 |
| Escherichia coli | 88.46 |
These results suggest that the compound possesses potent antibacterial properties, comparable to standard antibiotics .
Antioxidant Activity
Antioxidant activity is another important aspect of thiazolidinone derivatives. The compound was assessed using the DPPH assay, where it demonstrated significant free radical scavenging activity. The results indicated that it could effectively reduce oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their structural features. In the case of this compound, several key points can be noted:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances the anticancer activity.
- Pyridine Moiety : The inclusion of a pyridine ring contributes to improved interaction with biological targets, enhancing overall efficacy.
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives in clinical applications:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in apoptosis in MCF-7 cells, with DNA fragmentation observed via agarose gel electrophoresis .
- Antibacterial Efficacy : Another investigation reported that this compound's antibacterial effects were superior to those of traditional antibiotics against resistant strains .
属性
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-4-2-12(3-5-13)18-15(19)14(22-16(18)21)10-11-6-8-17-9-7-11/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAFAMFMIWTLTC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














